molecular formula C23H23N5O4S B2745624 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923227-71-8

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2745624
CAS No.: 923227-71-8
M. Wt: 465.53
InChI Key: PDHDGKFCHWYSGY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core with a pyrazole fused to a pyridine ring. Key structural features include:

  • 5-ethyl group: Enhances lipophilicity and modulates steric interactions.
  • 2-phenyl substituent: Contributes to π-π stacking interactions.
  • 7-carboxamide group: Linked to a 4-sulfamoylphenethyl side chain, which may improve solubility and biological targeting (e.g., sulfonamide moieties are common in enzyme inhibitors) .

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-2-27-14-19(21-20(15-27)23(30)28(26-21)17-6-4-3-5-7-17)22(29)25-13-12-16-8-10-18(11-9-16)33(24,31)32/h3-11,14-15H,2,12-13H2,1H3,(H,25,29)(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDGKFCHWYSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazolone derivative with a suitable aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

The following pyrazolo[4,3-c]pyridine carboxamides share the same core but differ in substituents (Table 1):

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences
Target Compound C₂₅H₂₅N₅O₄S 491.56 5-ethyl, 3-oxo, 2-phenyl, 7-carboxamide with 4-sulfamoylphenethyl Reference compound with sulfamoyl group
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) C₂₅H₂₅N₅O₃ 457.51 4-ethoxyphenyl instead of 4-sulfamoylphenethyl Reduced polarity; ethoxy group may decrease solubility
N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) C₁₉H₂₂N₄O₃ 354.40 5-propyl, 2-methoxyethylamide Smaller molecular weight; methoxyethyl may enhance water solubility
N-(4-acetylphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₂₆H₂₆N₄O₄ 470.51 4-acetylphenyl, oxolanylmethyl at C5 Acetyl group increases electron-withdrawing effects; tetrahydrofuran adds rigidity

Key Observations :

  • 5-propyl and oxolanylmethyl substituents in analogs alter steric bulk and conformational flexibility, impacting binding pocket compatibility .
Heterocyclic Carboxamides with Divergent Cores

Compounds with different bicyclic cores but similar carboxamide pharmacophores include:

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide :
    • Thiazolo-pyrimidine core replaces pyrazolo-pyridine.
    • 4-methoxyphenyl and methyl groups reduce polarity compared to the target compound.
  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Carboxybenzylidene and ester groups enhance crystallinity but limit bioavailability.

Key Observations :

  • Pyrazolo-pyridine cores generally exhibit greater π-conjugation and planarity than thiazolo-pyrimidines, influencing electronic properties and intermolecular interactions .

Research Findings and Implications

Structural and Crystallographic Insights
  • Hydrogen bonding : The target compound’s sulfamoyl group likely forms robust hydrogen bonds (e.g., N–H···O, S=O···H–N) in crystal lattices or target binding sites, as observed in sulfonamide-containing pharmaceuticals .
  • Crystallography tools : Software like SHELXL () and WinGX () enable precise analysis of substituent effects on crystal packing .
Pharmacological Potential
  • Sulfamoyl group : Linked to kinase or carbonic anhydrase inhibition in related compounds, suggesting therapeutic relevance for the target compound .
  • Ethyl vs. propyl substituents : Longer alkyl chains (e.g., 5-propyl in 923233-41-4) may reduce metabolic stability compared to the target’s 5-ethyl group .

Biological Activity

5-ethyl-3-oxo-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, also known as F611-0129, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on various research findings, including its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of F611-0129 is C23H23N5O4S, with a molecular weight of 465.53 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core with an ethyl and phenyl substituent along with a sulfonamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23N5O4S
Molecular Weight465.53 g/mol
LogP0.1281
Polar Surface Area103.723 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10

Research indicates that F611-0129 exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, it has shown selective inhibition against COX-II, which is implicated in inflammatory processes. The compound's effectiveness was compared to standard anti-inflammatory drugs like Celecoxib.

In vitro Studies

In vitro studies demonstrated that F611-0129 inhibited COX-II with an IC50 value significantly lower than many existing non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • IC50 against COX-II: 0.52 μM
  • Selectivity Index: Greater than standard drugs like Rofecoxib and Celecoxib.

These results suggest that F611-0129 could serve as a potent alternative for treating inflammation-related conditions.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of novel pyrazole derivatives, F611-0129 was tested alongside other compounds. The results indicated that it exhibited up to 64.28% inhibition in vivo compared to 57.14% for Celecoxib , highlighting its potential as a more effective treatment option in certain cases.

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the pyrazolo[4,3-c]pyridine structure could enhance COX-II selectivity and potency. For instance, the introduction of electron-donating groups on the aromatic rings was found to improve the anti-inflammatory efficacy of related compounds.

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

Answer: The compound contains a pyrazolo[4,3-c]pyridine core substituted with a sulfamoylphenyl ethyl group and a phenyl ring. The electron-withdrawing sulfamoyl group (-SO₂NH₂) enhances electrophilic reactivity at the pyridine nitrogen, facilitating nucleophilic substitutions. The ethyl and phenyl groups introduce steric hindrance, requiring optimized reaction conditions (e.g., high-temperature reflux in DMF or THF) for regioselective functionalization. Crystallographic data from analogous pyrazolo-pyrimidine derivatives suggest planar geometry, which may stabilize π-π interactions during synthesis .

Methodological Note:

  • Use X-ray crystallography (single-crystal analysis) to confirm bond angles and planarity.
  • Employ DFT calculations to predict reactive sites for substitutions.

Q. Q2. What spectroscopic techniques are recommended for characterizing this compound’s purity and structure?

Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH₂ signals (δ 5.8–6.2 ppm).
  • FT-IR: Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at 1150–1350 cm⁻¹) groups.
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error.
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradient elution .

Q. Q3. How can computational methods resolve contradictions in predicting this compound’s biological targets?

Answer: Conflicting docking results (e.g., kinase vs. GPCR targets) arise from conformational flexibility of the sulfamoylphenyl ethyl chain. Use:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify stable binding poses.
  • Free Energy Perturbation (FEP): Calculate binding affinity differences between tautomers.
  • Pharmacophore Modeling: Map essential features (e.g., H-bond acceptors at sulfamoyl group) to filter false positives .

Case Study:
A pyrazolo[4,3-d]pyrimidine analog showed conflicting IC₅₀ values (μM range) against PDE5 and CDK2. MD simulations revealed solvent-exposed sulfonamide groups reducing CDK2 affinity .

Q. Q4. What strategies mitigate side reactions during the synthesis of the pyrazolo-pyridine core?

Answer: Common side reactions include over-oxidation of the pyridone ring and dimerization at the C7-carboxamide. Mitigation approaches:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for NH₂ during sulfonamide coupling.
  • Low-Temperature Cyclization: Perform pyrazole ring closure at –10°C to suppress ketone migration.
  • Catalytic Optimization: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize β-hydride elimination .

Reaction Table:

StepReagents/ConditionsYield Improvement
1Boc₂O, DMAP, CH₂Cl₂85% → 92% (NH₂ protection)
2Pd(OAc)₂/Xantphos, K₂CO₃, DMF/H₂O60% → 78% (aryl coupling)

Q. Q5. How does the sulfamoyl group influence solubility and bioavailability in preclinical models?

Answer: The sulfamoyl moiety increases hydrophilicity (clogP reduction by ~1.5 units) but may limit blood-brain barrier permeability.

  • Solubility Assay: Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
  • Permeability: Use Caco-2 cell monolayers; sulfamoyl derivatives typically show Papp < 1 × 10⁻⁶ cm/s.
  • SAR Insight: Replace sulfamoyl with methylsulfonyl to balance solubility and permeability .

Q. Q6. What crystallographic challenges arise in resolving the compound’s solid-state structure?

Answer: Disorder in the ethyl and sulfamoyl groups complicates refinement. Solutions include:

  • Low-Temperature Data Collection: Collect at 100 K to reduce thermal motion.
  • TWINABS Integration: Apply twin refinement for pseudo-merohedral twinning (common in triclinic systems).
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate packing .

Crystallographic Parameters (Example):

ParameterValue
Space GroupP2₁/c
Z’1
R-factor0.054
C–C Bond Length1.392 Å

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